![molecular formula C14H10FN3O2S2 B2724482 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 392303-31-0](/img/structure/B2724482.png)
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Description
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been synthesized using various methods.
Scientific Research Applications
Influenza A Virus Inhibition
A study highlighted the synthesis of furan-carboxamide derivatives, demonstrating their potent inhibitory effects on the H5N1 strain of the influenza A virus. Notably, a compound within this series, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, showcased significant anti-influenza activity (Yu et al., 2017).
Antimicrobial and Antifungal Activities
Research involving 1,3,4-thiadiazole derivatives with furan-2-carboxamide components demonstrated their efficacy against various bacteria and fungi. These compounds, characterized by spectroscopic methods, showed promising antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal effects against diverse fungal organisms (Patel et al., 2015).
Antiproliferative Activities
A study on coumarin-3-formamido derivatives, including N-(furan-2-ylmethyl)-coumarin-3-carboxamide, revealed their potential anticancer effects. These compounds were tested against various cancer cell lines, with some demonstrating significant cytotoxicity, suggesting their use as potential anticancer agents (Shi et al., 2020).
Nematicidal Activity
Compounds containing 1,3,4-thiadiazol-2-yl)furan-2-carboxamide structures were evaluated for their nematicidal properties. The study found certain derivatives to be effective against nematodes like Ditylenchus myceliophagus and Caenorhabditis elegans, offering potential as nematicides (Reddy et al., 2010).
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
A series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were synthesized and evaluated as potential inhibitors of VEGFR-2, a key receptor in cancer proliferation. These compounds showed notable antiproliferative activity against various cancer cell lines, with molecular docking studies confirming their potential as VEGFR-2 inhibitors (Hekal et al., 2021).
properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S2/c15-10-4-1-3-9(7-10)8-21-14-18-17-13(22-14)16-12(19)11-5-2-6-20-11/h1-7H,8H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWMQMMVWXYAPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326773 |
Source
|
Record name | N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816091 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
CAS RN |
392303-31-0 |
Source
|
Record name | N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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